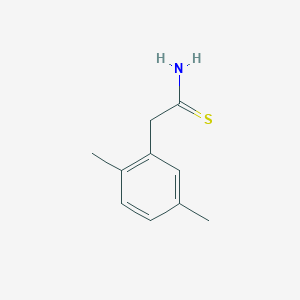

2-(2,5-Dimethylphenyl)ethanethioamide

Descripción general

Descripción

2-(2,5-Dimethylphenyl)ethanethioamide is a chemical compound with the molecular formula C10H13NS and a molecular weight of 179.29 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H13NS/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Photoremovable Protecting Groups for Carboxylic Acids

The 2,5-dimethylphenacyl chromophore has been introduced as a new photoremovable protecting group for carboxylic acids. This approach leverages direct photolysis to efficiently liberate the corresponding carboxylic acids from their esters in almost quantitative yields, without the need for a photosensitizer. This method underscores the potential of dimethylphenyl-based compounds in facilitating controlled release mechanisms in synthetic chemistry applications (Klan, Zabadal, & Heger, 2000).

Structural Characterization of Analog Compounds

Research into the structural aspects of Tinuvin P analogs, including 2-(2,4-dimethylphenyl)-2H-benzotriazole, has contributed to our understanding of molecular conformation and stability. Multinuclear NMR and X-ray diffraction analyses offer insights into the conformation around single bonds connecting aromatic systems, highlighting the dimethylphenyl component's role in molecular architecture (R. M. Claramunt et al., 2007).

Vibrational and NMR Spectroscopy of Drug Polymorphs

The polymorphic forms of mefenamic acid, a drug with a dimethylphenyl moiety, were probed using vibrational (IR and Raman) and solid-state NMR spectroscopies. This research illustrates the application of dimethylphenyl compounds in pharmaceutical sciences, particularly in understanding drug polymorphism and its implications for drug formulation and stability (V. Cunha et al., 2014).

Oxidative Coupling Polymerization

The oxidative coupling polymerization of 2,5-dimethylphenol, catalyzed by copper complexes under an oxygen atmosphere, demonstrates the utility of dimethylphenyl compounds in creating high-molecular-weight polymers with potential applications in materials science. This process yields polymers with semicrystalline properties and high melting points, suitable for advanced materials applications (Y. Shibasaki, Suzuki, & Ueda, 2007).

Safety and Hazards

The safety information for 2-(2,5-Dimethylphenyl)ethanethioamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and storing in a well-ventilated place .

Propiedades

IUPAC Name |

2-(2,5-dimethylphenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGVLMJBOJEXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-amine](/img/structure/B1464370.png)

![N-[2-(4-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1464377.png)

![1-[(5-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464382.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)